

Co-Hf binary alloy phase diagram analysis

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Compound of Interest

Compound Name: Cobalt;hafnium

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An In-depth Technical Guide to the Cobalt-Hafnium (Co-Hf) Binary Alloy Phase Diagram

For researchers, scientists, and professionals in materials science and alloy development, a thorough understanding of binary alloy phase diagrams is fundamental. This guide provides a detailed analysis of the Cobalt-Hafnium (Co-Hf) binary system, presenting key quantitative data, experimental methodologies, and a logical framework for its analysis.

Data Presentation

The Co-Hf system is characterized by several intermetallic compounds and a series of invariant reactions. The following tables summarize the critical quantitative data for this binary alloy system.

Invariant Reactions in the Co-Hf System

The invariant reactions, where three phases are in equilibrium, define the key transformation temperatures and compositions of the Co-Hf system. The data presented in the table below is a compilation from various thermodynamic assessments and experimental investigations.

Reaction Type	Temperature (°C)	Composition (at. % Hf)	Liquid Composition (at. % Hf)	Solid Phase 1	Solid Phase 2	Solid Phase 3	Reference
Peritectic	~2230	-	-	Liquid + (βHf)	(αHf)	-	[1]
Eutectic	1565.7	41.53	41.53	Co ₂ Hf	CoHf	-	[2]
Peritectic	1326.6	14.54	14.54	Liquid + Co ₂ Hf	Co ₂₃ Hf ₆	-	[2]
Peritectic	1306.8	67.95	67.95	Liquid + CoHf	CoHf ₂	-	[2]
Eutectic	1277.9	71.91	71.91	CoHf ₂	(βHf)	-	[2]
Peritectic	1273.0	11.61	11.61	Liquid + Co ₂₃ Hf ₆	Co ₁₁ Hf ₂	-	[2]
Eutectic	1244.0	9.44	9.44	(αCo) + Co ₁₁ Hf ₂	-	-	[2]
Eutectoid	1203.5	88.62	-	(βHf)	CoHf ₂	(αHf)	[2]
Eutectoid	~1000	-	-	HfCo ₇	Hf ₂ Co ₇ + Hf ₆ Co ₂₃	-	[3]
Eutectoid	650.0	20.69	-	Co ₁₁ Hf ₂	Co ₂₃ Hf ₆	(αCo)	[2]
Eutectoid	421.8	20.69	-	(αCo)	Co ₂₃ Hf ₆	(αCo)	[2]

Note: Discrepancies exist in the literature regarding the exact temperatures and compositions of the invariant reactions. The values presented here are based on a recent thermodynamic assessment. Some sources also report the existence of a HfCo₄ and HfCo₆ phase, though more recent investigations have questioned their stability.[1][3]

Crystallographic Data of Solid Phases in the Co-Hf System

The Co-Hf system contains several stable intermetallic compounds, each with a distinct crystal structure. The crystallographic data for these phases are crucial for understanding the material's properties.

Phase	Composition	Pearson Symbol	Space Group	Prototype
(α Co)	Co-rich	cF4	Fm-3m	Cu
(ϵ Co)	Co-rich	hP2	P6 ₃ /mmc	Mg
(α Hf)	Hf-rich	hP2	P6 ₃ /mmc	Mg
(β Hf)	Hf-rich	cI2	Im-3m	W
Co ₂₃ Hf ₆	~20.7 at. % Hf	cF116	Fm-3m	Th ₆ Mn ₂₃
Co ₁₁ Hf ₂	~15.4 at. % Hf	cF96	Fd-3m	Cu ₂ Mg
Co ₇ Hf ₂	~22.2 at. % Hf			
Co ₂ Hf	~33.3 at. % Hf	cP2	Pm-3m	CsCl
CoHf ₂	~66.7 at. % Hf	cF24	Fd-3m	Ti ₂ Ni

Note: The crystallographic information for some phases, particularly the Co-rich intermetallics like Co₁₁Hf₂ and Co₇Hf₂, has been a subject of reinvestigation and debate in the literature.[\[3\]](#)
[\[4\]](#)

Experimental Protocols

The determination of a binary phase diagram is a complex process that relies on a combination of experimental techniques. The following are detailed methodologies for key experiments cited in the analysis of the Co-Hf system.

Sample Preparation

- Alloy Synthesis: High-purity cobalt (99.95%) and hafnium (99.9%) are used as starting materials. The constituent elements are weighed to achieve the desired compositions.

- **Arc Melting:** The alloys are typically prepared by arc-melting the elements on a water-cooled copper hearth under an argon atmosphere. To ensure homogeneity, the buttons are flipped and re-melted several times.
- **Homogenization:** The as-cast alloys are sealed in quartz ampoules under a partial pressure of argon and annealed at high temperatures (e.g., 1000-1200 °C) for an extended period (e.g., 100-500 hours) to achieve equilibrium. The samples are then quenched in water or slowly cooled, depending on the experimental requirements.

Thermal Analysis

- **Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):** DTA and DSC are employed to determine the temperatures of the invariant reactions.
 - A small, homogenized sample (typically 10-50 mg) is placed in a crucible (e.g., alumina or yttria).
 - An inert reference material is placed in an identical crucible.
 - The samples are heated and cooled at a controlled rate (e.g., 5-20 K/min) in a protective atmosphere (e.g., high-purity argon).
 - The temperature difference between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks correspond to phase transformations.

Microstructural and Compositional Analysis

- **Scanning Electron Microscopy (SEM):** SEM is used to observe the microstructure of the annealed and quenched alloys.
 - Samples are mounted, ground, and polished to a mirror finish.
 - The polished surfaces are often etched with a suitable reagent to reveal the grain boundaries and different phases.
 - Backscattered electron (BSE) imaging is particularly useful for distinguishing between phases due to the atomic number contrast.

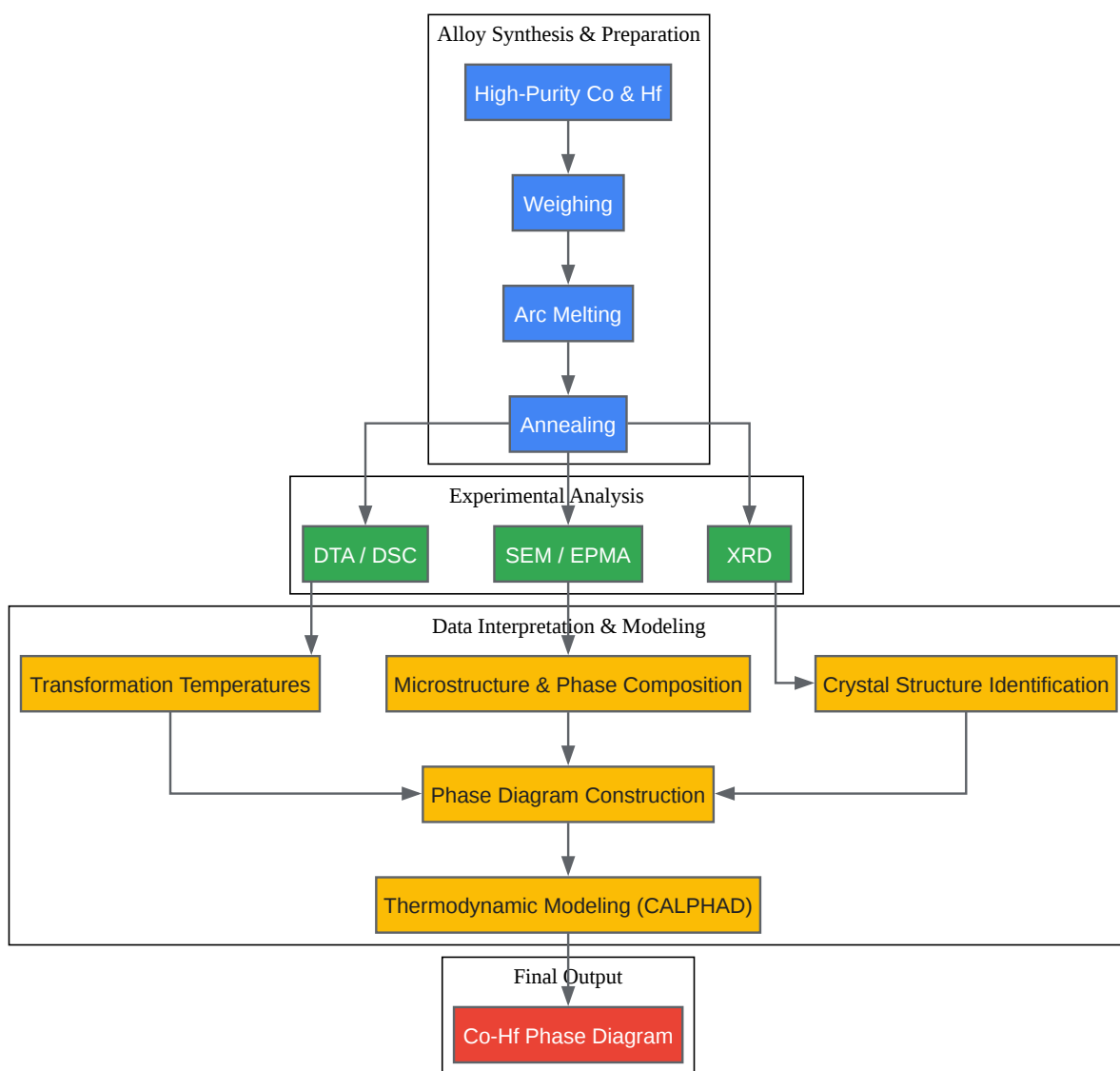
- Electron Probe Microanalysis (EPMA) / Energy Dispersive X-ray Spectroscopy (EDS): These techniques are used to determine the chemical composition of the individual phases within the microstructure.
 - The analysis is performed in conjunction with SEM.
 - An electron beam is focused on a specific phase, and the characteristic X-rays emitted are analyzed to quantify the elemental composition.
 - Pure elements or standard compounds are used for calibration.

Crystallographic Analysis

- X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystal structures of the various phases.
 - Powdered samples or polished bulk samples are irradiated with a monochromatic X-ray beam.
 - The diffracted X-rays are detected as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern is a fingerprint of the crystal structure. The positions and intensities of the diffraction peaks are used to identify the phases present and determine their lattice parameters.
 - Rietveld refinement can be used for detailed structural analysis.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the analysis of the Co-Hf binary alloy phase diagram.



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Caption: Workflow for Co-Hf phase diagram determination.

This comprehensive guide provides a foundational understanding of the Co-Hf binary alloy system, essential for materials design and development. The presented data and methodologies offer a detailed starting point for further research and application.

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